Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
TBTC is a selective retinoid X receptor α agonist. It acts by improving behavioral deficit in Alzheimer's disease model mice.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate has been studied, revealing its composition of a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is noted for its stability due to intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Catalytic Applications
Rhodium complexes exhibiting excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes have been developed using rigid P-chiral phosphine ligands. These catalysts have demonstrated efficiency in preparing chiral pharmaceutical ingredients, indicating potential utility in synthesizing amino acids or secondary amine components (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).
Biomedical Research
Two biologically active thiophene-3-carboxamide derivatives were identified, showing antibacterial and antifungal activities. These compounds feature specific molecular conformations locked by intramolecular N-H·N hydrogen bonds, suggesting their potential as templates for designing new antimicrobials (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Material Synthesis
Iron(III) amine-bis(phenolate) complexes have been developed as single-component catalysts for C-C cross-coupling of aryl Grignard reagents with alkyl halides. These complexes facilitate efficient reactions under mild conditions, which could be useful in synthesizing complex organic molecules and materials (X. Qian, Louise N. Dawe, C. Kozak, 2011).
Synthesis of Antimicrobial and Anti-inflammatory Agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into compounds with promising antibacterial, antifungal, and anti-inflammatory activities. This highlights its role as a precursor in synthesizing potentially therapeutic agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).
Properties
IUPAC Name |
methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-4/h8H,5-7,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPSGIBNPFZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383116 | |
Record name | methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-26-8 | |
Record name | methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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